Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate is an organic compound belonging to the class of carboxylate esters. It is characterized by the presence of a cyclohexene ring with three methyl substituents and a carboxylate functional group. This compound is significant in both synthetic organic chemistry and industrial applications due to its unique structural features that impart distinct chemical properties.
The primary source for synthesizing methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate is citral, a natural compound derived from lemon grass and other citrus oils. Citral serves as a versatile starting material for various synthetic pathways leading to this ester.
Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate can be classified under:
The synthesis of methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate can be accomplished through several methods:
The reaction conditions can vary significantly based on the chosen synthetic route. For instance, the esterification process may require controlled temperatures and specific pH levels to optimize yield and purity.
Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate features a cyclohexene ring with three methyl groups at positions 1, 2, and 3. The carboxylate group is positioned at the 1-carbon of the cyclohexene ring.
Property | Value |
---|---|
Molecular Weight | 182.26 g/mol |
IUPAC Name | Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate |
InChI Key | VHRGNNMICLHAFU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(CCC1)(C)C(=O)OC)C |
Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate participates in various chemical reactions:
The reaction conditions for these transformations must be carefully controlled to achieve desired selectivity and yield.
The mechanism of action for methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate primarily involves its interaction with biological systems through metabolic pathways. Notably:
Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate exhibits typical properties associated with esters:
Key chemical properties include:
Property | Value |
---|---|
Density | Approximately 0.9 g/cm³ |
Boiling Point | Not extensively documented; likely similar to related esters |
Solubility | Soluble in organic solvents; limited solubility in water |
Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate finds applications in various fields:
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7